molecular formula C9H15NO5 B1233826 (E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid

(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid

Cat. No.: B1233826
M. Wt: 217.22 g/mol
InChI Key: HWKKTJQAKVPKTK-SDLBARTOSA-N
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Description

CJ-15,801 is a natural product that was discovered in 2001 by a Pfizer research team. It was isolated from fermenting cultures of a Seimatosporium species fungus. This compound is known for its antibiotic properties, particularly its ability to inhibit the growth of Staphylococcus aureus, a common cause of various infections. CJ-15,801 closely resembles pantothenic acid, the vitamin precursor of coenzyme A, and contains a Michael acceptor moiety, which suggests that it irreversibly inhibits an enzyme involved in coenzyme A biosynthesis or utilization .

Preparation Methods

The synthesis of CJ-15,801 and its related analogs presents several challenges, particularly in the preparation of the N-acyl vinylogous carbamic acid moiety. Several groups have used the synthesis of CJ-15,801 to showcase new methodologies developed specifically for this purpose. One of the key steps involves a robust palladium-catalyzed coupling to form the N-acyl vinylogous carbamate moiety while retaining stereochemistry. Additionally, extensive investigation of protecting groups suited to the labile functional group combinations contained in this molecule is necessary. A new method for the chemoenzymatic preparation of 4’-phospho-CJ-15,801 on a multi-milligram scale has also been developed .

Chemical Reactions Analysis

CJ-15,801 undergoes several types of chemical reactions, including:

    Oxidation: The Michael acceptor moiety in CJ-15,801 can undergo oxidation reactions.

    Reduction: Reduction reactions can occur at the double bond in the β-alanine moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the Michael acceptor site.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various protecting groups to stabilize the molecule during synthesis. The major products formed from these reactions include derivatives of CJ-15,801 with modified functional groups .

Scientific Research Applications

CJ-15,801 has several scientific research applications:

Mechanism of Action

CJ-15,801 acts as an antimetabolite by hijacking and then inhibiting coenzyme A biosynthesis. It is transformed by the uniquely selective Staphylococcus aureus pantothenate kinase, the first coenzyme A biosynthetic enzyme, into a substrate for the next enzyme, phosphopantothenoylcysteine synthetase. This transformation results in the formation of a tight-binding structural mimic of the native reaction intermediate, thereby inhibiting the enzyme. This mechanism is similar to that of sulfonamide antibiotics .

Comparison with Similar Compounds

CJ-15,801 is unique due to its structural resemblance to pantothenic acid and its specific inhibition of coenzyme A biosynthesis. Similar compounds include:

CJ-15,801 stands out due to its specific inhibition of Staphylococcus aureus and its potential as a tool compound for studying coenzyme A biosynthesis.

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid

InChI

InChI=1S/C9H15NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h3-4,7,11,14H,5H2,1-2H3,(H,10,15)(H,12,13)/b4-3+/t7-/m0/s1

InChI Key

HWKKTJQAKVPKTK-SDLBARTOSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)N/C=C/C(=O)O)O

SMILES

CC(C)(CO)C(C(=O)NC=CC(=O)O)O

Canonical SMILES

CC(C)(CO)C(C(=O)NC=CC(=O)O)O

Synonyms

CJ-15,801

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid
Reactant of Route 2
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid
Reactant of Route 3
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid
Reactant of Route 4
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid
Reactant of Route 5
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid
Reactant of Route 6
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid

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